

# Preparing SRI-31142 Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **SRI-31142** stock solutions for use in neuropharmacological research. **SRI-31142** is a putative allosteric inhibitor of the dopamine transporter (DAT), offering a novel mechanism to modulate dopaminergic signaling.[1][2] Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **SRI-31142** is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

| Property          | Value                             |
|-------------------|-----------------------------------|
| Molecular Formula | C29H24N6                          |
| Molecular Weight  | 456.54 g/mol                      |
| CAS Number        | 1940118-04-6                      |
| Appearance        | White to off-white solid          |
| Purity            | >98% (typically analyzed by HPLC) |



## **Solubility and Storage**

The solubility and stability of **SRI-31142** in common laboratory solvents are critical for preparing and storing stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.

| Parameter              | Recommendation                                       |
|------------------------|------------------------------------------------------|
| Solvent                | Dimethyl sulfoxide (DMSO)                            |
| Solubility in DMSO     | ≥ 10 mM                                              |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month[1] |
| Powder Storage         | -20°C for up to 12 months; 4°C for up to 6 months[2] |

Note: Due to the hygroscopic nature of DMSO, it is highly recommended to use a fresh, unopened bottle to ensure maximum solubility and stability of **SRI-31142**.

## Protocol: Preparation of a 10 mM SRI-31142 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **SRI-31142** in DMSO.

#### Materials:

- SRI-31142 powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes

#### Procedure:



- Equilibrate: Allow the vial of SRI-31142 powder to come to room temperature before opening to prevent condensation.
- Weigh: Accurately weigh the desired amount of SRI-31142 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of SRI-31142 (Molecular Weight = 456.54 g/mol ).
- Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed SRI-31142 powder. For the example above, add 1 mL of DMSO.
- Vortex: Vortex the solution thoroughly until the SRI-31142 is completely dissolved. Gentle
  warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

## **Experimental Protocols**

**SRI-31142** has been utilized in preclinical models to investigate its effects on the dopamine system, particularly in the context of substance abuse research. Below are detailed protocols for key experiments cited in the literature.

## In Vivo Microdialysis in the Rat Nucleus Accumbens

This protocol is for monitoring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following the administration of **SRI-31142**.

#### Surgical Procedure:

- Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
- · Secure the animal in a stereotaxic frame.
- Implant a guide cannula targeting the nucleus accumbens shell (NAc shell) at the following coordinates relative to bregma: Anterior/Posterior (AP): +1.7 mm; Medial/Lateral (ML): ±0.8



mm; Dorsal/Ventral (DV): -6.0 mm from the skull surface.

- Secure the guide cannula to the skull with dental cement and skull screws.
- Allow the animal to recover for at least 5-7 days post-surgery.

#### Microdialysis Procedure:

- On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the NAc shell.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 μL/min) using a microinfusion pump.
- Allow a stabilization period of at least 2 hours to obtain a stable baseline of extracellular dopamine.
- Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
- Administer **SRI-31142** (e.g., intraperitoneally, i.p.) at the desired dose after collecting at least three stable baseline samples.
- Continue collecting dialysate samples for at least 2-3 hours post-injection.
- Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- At the end of the experiment, verify the probe placement through histological analysis.

## **Intracranial Self-Stimulation (ICSS) in Rats**

This protocol assesses the rewarding or aversive effects of **SRI-31142** by measuring its impact on the rate of electrical self-stimulation of the brain's reward pathways.

#### Surgical Procedure:

Anesthetize the rat and place it in a stereotaxic frame.



- Implant a monopolar electrode into the medial forebrain bundle (MFB) at the following coordinates relative to bregma: AP: -2.8 mm; ML: ±1.7 mm; DV: -8.8 mm from the skull surface.
- Place a screw on the skull to serve as the anode.
- Secure the electrode and screw with dental cement.
- Allow for a recovery period of at least one week.

#### Behavioral Procedure:

- Train the rats in operant conditioning chambers equipped with a lever. A lever press should deliver a brief train of electrical stimulation to the MFB.
- Shape the rats to press the lever to receive the electrical stimulation.
- Once stable responding is established, determine the optimal stimulation parameters (e.g., frequency, current intensity) for each rat.
- On the test day, allow the rats to respond for a baseline period to establish a stable rate of self-stimulation.
- Administer SRI-31142 at the desired dose and route.
- Record the number of lever presses at regular intervals post-injection to determine any changes in the rate of self-stimulation.
- A decrease in responding is typically interpreted as a reduction in the rewarding effects of the stimulation or as an aversive effect of the compound.

## **Signaling Pathway and Mechanism of Action**

**SRI-31142** acts as a putative allosteric inhibitor of the dopamine transporter (DAT). The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.



Unlike competitive inhibitors such as cocaine, which bind to the primary substrate-binding site (S1 site), allosteric modulators bind to a distinct secondary site (S2 site). The binding of **SRI-31142** to this allosteric site is thought to stabilize the DAT in an inward-facing conformation, which reduces the efficiency of dopamine translocation without directly competing with dopamine or cocaine for the S1 site. This unique mechanism of action may lead to a different pharmacological profile compared to traditional DAT inhibitors.

Below is a diagram illustrating the proposed mechanism of action of **SRI-31142** on the dopamine transporter.



Click to download full resolution via product page

Caption: Mechanism of SRI-31142 as an allosteric modulator of DAT.

The following diagram illustrates the experimental workflow for preparing and using **SRI-31142** in a typical in vivo experiment.





Click to download full resolution via product page

Caption: Experimental workflow for **SRI-31142** preparation and use.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SRI-31142 | DAT inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Preparing SRI-31142 Stock Solutions for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610991#preparing-sri-31142-stock-solutions-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com